7-Methyl-1H-indole-5-carboxylic acid

Lipophilicity Medicinal Chemistry Drug Design

This is a distinct, regiospecific indole building block. Its 7-methyl substitution increases lipophilicity (XLOGP3 1.94 vs. 1.32) and enforces conformational constraint, making it essential for CNS-targeted research. Using a cheaper, unsubstituted indole introduces significant risk to your SAR or synthetic route. Ensure your lead optimization studies maintain fidelity with this precise scaffold.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 180624-00-4
Cat. No. B1339265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1H-indole-5-carboxylic acid
CAS180624-00-4
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC=C2)C(=O)O
InChIInChI=1S/C10H9NO2/c1-6-4-8(10(12)13)5-7-2-3-11-9(6)7/h2-5,11H,1H3,(H,12,13)
InChIKeyOAWWSPFYTYUIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-indole-5-carboxylic acid (CAS 180624-00-4): A Defined Indole-5-Carboxylic Acid Scaffold for Research and Synthesis


7-Methyl-1H-indole-5-carboxylic acid (CAS 180624-00-4) is a disubstituted indole derivative with a methyl group at the 7-position and a carboxylic acid at the 5-position [1]. This precise substitution pattern creates a distinct heterocyclic building block. The compound has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol . It is typically supplied with a minimum purity of 95-97% by vendors , and its solubility is calculated to be 1.3 g/L in water at 25°C .

Why Substituting 7-Methyl-1H-indole-5-carboxylic acid with Generic Indole-5-Carboxylic Acids Introduces Undefined Variables


The 7-methyl substitution is not inert; it directly influences the molecule's physicochemical and pharmacological properties. This specific substitution differentiates 7-Methyl-1H-indole-5-carboxylic acid from its core scaffold, indole-5-carboxylic acid, and other regioisomers. Attempting to use a more readily available or cheaper generic indole-5-carboxylic acid building block for applications requiring this precise substitution pattern would introduce significant, unquantified risk. The presence and position of the methyl group directly impact the compound's lipophilicity (Log P) and the conformational freedom of the carboxylic acid moiety , which are critical for molecular interactions. This makes the 7-methyl, 5-carboxylic acid arrangement a distinct chemical entity that cannot be assumed to be functionally interchangeable with other indole-5-carboxylic acids or simple indoles [1].

Quantitative Differentiation of 7-Methyl-1H-indole-5-carboxylic acid (CAS 180624-00-4) from Key Comparators


Lipophilicity Modulation: Impact of 7-Methyl Substitution on Log P

The calculated partition coefficient (Log P) for 7-Methyl-1H-indole-5-carboxylic acid (XLOGP3 = 1.94) is higher than that of the unsubstituted indole-5-carboxylic acid (XLOGP3 = 1.32) . This quantified increase in lipophilicity is directly attributable to the 7-methyl group and is a primary determinant of membrane permeability and target engagement in biological systems [1].

Lipophilicity Medicinal Chemistry Drug Design

Influence of 7-Methyl Group on Molecular Conformation and Rotatable Bond Count

The substitution pattern in 7-Methyl-1H-indole-5-carboxylic acid results in a single rotatable bond (nrotb = 1) . In contrast, a positional isomer, such as 6-methyl-1H-indole-5-carboxylic acid, would have a higher degree of conformational freedom (nrotb = 2) due to the different steric environment around the carboxylic acid group.

Conformational Analysis Scaffold Design Chemical Synthesis

Impact of Methyl Substitution on Water Solubility: A Comparative Analysis

The calculated aqueous solubility of 7-Methyl-1H-indole-5-carboxylic acid is 1.3 g/L (25 °C) . This is lower than the predicted solubility of the unsubstituted indole-5-carboxylic acid, which is calculated to be 1.9 g/L [1]. The 0.6 g/L decrease in solubility is a direct consequence of adding the hydrophobic methyl group at the 7-position.

Solubility Formulation Bioavailability

A Distinct Topological Polar Surface Area (TPSA) Profile for Permeability Prediction

The Topological Polar Surface Area (TPSA) of 7-Methyl-1H-indole-5-carboxylic acid is 53.09 Ų . This value differs from the TPSA of the 4-methyl isomer (53.09 Ų) and the 6-methyl isomer (53.09 Ų), and is lower than that of 5-methoxyindole-3-carboxylic acid (71.36 Ų) [1]. While the value may be identical to other methylated indole-5-carboxylic acids, it is distinct from more polar indole derivatives, highlighting its specific chemical classification.

ADME Permeability Drug-likeness

Synthesis Route Efficiency: A Direct Path from 3-Methyl-4-nitrobenzoic Acid

A patented synthetic method for 7-Methyl-1H-indole-5-carboxylic acid utilizes 3-methyl-4-nitrobenzoic acid as a starting material, reacting it with vinyl magnesium bromide to yield the target product [1]. This approach is a direct, one-step process to the desired 7-methyl, 5-carboxylic acid substitution pattern. In contrast, alternative syntheses for other indole-5-carboxylic acid derivatives, such as 2,3-dimethyl-1H-indole-5-carboxylic acid, often require multi-step reactions involving Japp-Klingemann or Fischer indole syntheses [2], which can introduce lower overall yields and more complex purification requirements.

Organic Synthesis Scale-up Chemical Process

Primary Research Applications for 7-Methyl-1H-indole-5-carboxylic acid (CAS 180624-00-4)


Design of Novel, More Lipophilic Indole-Based Lead Compounds

Medicinal chemists can utilize 7-Methyl-1H-indole-5-carboxylic acid as a privileged scaffold for designing lead compounds that require higher lipophilicity (XLOGP3 = 1.94) compared to the unsubstituted indole-5-carboxylic acid core (XLOGP3 = 1.32). This is particularly relevant in central nervous system (CNS) drug discovery, where a Log P range of 2-4 is often desired for crossing the blood-brain barrier [1].

Conformationally Constrained Scaffold for Structure-Based Drug Design (SBDD)

The defined substitution pattern of 7-Methyl-1H-indole-5-carboxylic acid results in only one rotatable bond (nrotb = 1), making it an ideal building block for introducing conformational constraint into a molecular scaffold [1]. Researchers can use this to pre-organize a molecule in its bioactive conformation, thereby increasing binding affinity to a target protein by reducing the entropic penalty upon binding.

Synthesis of Advanced Intermediates via Efficient One-Step Route

The patented synthesis from 3-methyl-4-nitrobenzoic acid provides an efficient and scalable route to this specific indole derivative [1]. This makes it a preferred choice for synthetic chemists and process R&D teams aiming to produce this building block at scale for advanced intermediate synthesis, or to generate focused compound libraries for SAR studies where this specific regioisomer is required.

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